Hfp tfe

Cat. No. B8331882

M. Wt: 250.04 g/mol

InChI Key: PEVRKKOYEFPFMN-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05523346

Procedure details

In a 2-liter reactor were added 1000 gram of deionized water, 70 gram of fluoroacrylate (Zonyl TA-N from dupont), 130 gram of ammonium perfluorooctanoate (Fluororad FC-143, 3M). The mixture is a transparent microemulsion at 50° C. and maintained at a stirring speed of about 1200 rpm. The rector was then vacuumed and purged with tetrafluoroethylene gas three times to ensure oxygen content in the mixture to be below 30 ppm. Then the temperature of the mixture was raised and maintained to be about 90° C. A mixture of tetrafluoroethylene and hexafluoropropylene gas was charged to the reactor and the pressure inside the reactor was about 1500 kPa, in which the mole ratio of tetrafluoroethylene to hexafluoroethylene is about 70:30. Then, 0.4 gram of ammonium persulfate in 40 gram of water was pumped into the reactor to start the reaction. Reaction proceeded for about 234 minutes and was stopped. At the end of the reaction, the pressure of the reactor was about 600 kPa.

Name

fluoroacrylate

Quantity

70 g

Type

reactant

Reaction Step One

Name

ammonium perfluorooctanoate

Quantity

130 g

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

FC(=C)C([O-])=O.[F:7][C:8]([F:31])([C:12]([F:30])([F:29])C(F)(F)C(F)(F)[C:15]([F:24])([F:23])[C:16](F)([F:21])[C:17]([F:20])([F:19])[F:18])C([O-])=O.[NH4+]>O>[F:7][C:8]([F:31])=[C:12]([F:30])[F:29].[F:18][C:17]([F:20])([F:19])[C:16]([F:21])=[C:15]([F:24])[F:23] |f:1.2,4.5|

|

Inputs

Step One

|

Name

|

fluoroacrylate

|

|

Quantity

|

70 g

|

|

Type

|

reactant

|

|

Smiles

|

FC(C(=O)[O-])=C

|

|

Name

|

ammonium perfluorooctanoate

|

|

Quantity

|

130 g

|

|

Type

|

reactant

|

|

Smiles

|

FC(C(=O)[O-])(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F.[NH4+]

|

|

Name

|

|

|

Quantity

|

1000 g

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at 50° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

maintained at a stirring speed of about 1200 rpm

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

purged with tetrafluoroethylene gas three times

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Then the temperature of the mixture was raised

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

maintained

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to be about 90° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

A mixture of tetrafluoroethylene and hexafluoropropylene gas

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was charged to the reactor

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

At the end of the reaction

|

Outcomes

Product

Details

Reaction Time |

234 min |

|

Name

|

|

|

Type

|

|

|

Smiles

|

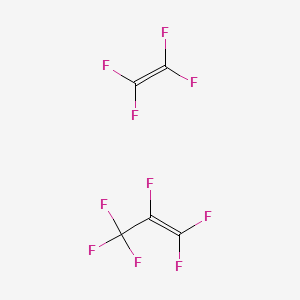

FC(=C(F)F)F.FC(C(=C(F)F)F)(F)F

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |